Ramipril hydroxydiketopiperazine

Pharmaceutical impurity profiling LC-MS-MS structural elucidation Ramipril degradation pathway

Ramipril hydroxydiketopiperazine (CAS 1309040-96-7), designated as Ramipril EP Impurity L, is a hydroxylated diketopiperazine degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril. It is formed as a secondary degradation impurity via selective oxidation of the primary cyclization degradant, ramipril diketopiperazine (EP Impurity D), and is observed in ramipril finished dosage forms at levels exceeding the ICH Q3B identification threshold of 0.2%.

Molecular Formula C23H30N2O5
Molecular Weight 414.502
CAS No. 1309040-96-7
Cat. No. B589873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril hydroxydiketopiperazine
CAS1309040-96-7
Synonyms(αS,3S,5aS,8aS,9aS)-Decahydro-9a-hydroxy-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid Ethyl Ester; 
Molecular FormulaC23H30N2O5
Molecular Weight414.502
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3(C2=O)O)C
InChIInChI=1S/C23H30N2O5/c1-3-30-21(27)19(13-12-16-8-5-4-6-9-16)24-15(2)20(26)25-18-11-7-10-17(18)14-23(25,29)22(24)28/h4-6,8-9,15,17-19,29H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,23-/m0/s1
InChIKeyVLBAUIKFYUTIDF-PXMVHEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril Hydroxydiketopiperazine (CAS 1309040-96-7): EP Impurity L Reference Standard for ANDA and QC Applications


Ramipril hydroxydiketopiperazine (CAS 1309040-96-7), designated as Ramipril EP Impurity L, is a hydroxylated diketopiperazine degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril [1]. It is formed as a secondary degradation impurity via selective oxidation of the primary cyclization degradant, ramipril diketopiperazine (EP Impurity D), and is observed in ramipril finished dosage forms at levels exceeding the ICH Q3B identification threshold of 0.2% [2]. The compound is listed among 14 named impurities (A–N) in the European Pharmacopoeia ramipril monograph and is classified within the 'other detectable impurities' category (E–N) [3]. Commercially, it is supplied as a characterized reference standard with typical HPLC purity of ≥95–98%, suitable for analytical method development, method validation (AMV), quality control (QC), ANDA filing, and commercial production monitoring of ramipril [4].

Type EP Impurity L Reference Standard
Origin Hydroxylated diketopiperazine degradation product of ramipril
Use Stability-indicating method validation, ANDA filing, QC

Why Generic Ramipril Impurity Standards Cannot Substitute for Ramipril Hydroxydiketopiperazine (Impurity L)


Ramipril degradation proceeds through two distinct pH-dependent pathways: cyclization to ramipril diketopiperazine (Impurity D) predominating under acidic conditions (detected at >0.2% at pH 3–5), and hydrolysis to ramipril diacid/ramiprilat (Impurity E) predominating under alkaline conditions (>1% at pH 8, exceeding 50% conversion in strong alkali) [1]. Within this degradation network, Impurity L (ramipril hydroxydiketopiperazine) is uniquely a secondary oxidation product of Impurity D—carrying an additional hydroxyl group at the C9a position that produces a molecular ion at m/z 415 (M+1), exactly 16 amu higher than Impurity D [2]. This structural distinction means that Impurity L cannot be represented by Impurity D or Impurity E in analytical methods; its distinct chromatographic retention, mass fragmentation pattern, and epimeric composition at C9a demand a compound-specific reference standard for accurate quantification, system suitability testing, and regulatory compliance [3].

  • Structural distinction: Hydroxylation at C9a introduces an oxygen atom, shifting mass fragmentation and chromatographic retention from Impurity D; direct peak assignment transfer may be unreliable.

  • Epimeric mixture at C9a: Impurity L is supplied as a mixture of C9a epimers, while Impurity D is a single stereoisomer; system suitability and method resolution cannot be assumed interchangeable.

  • Formation pathway: Impurity L is a secondary oxidation product of Impurity D, not a primary cyclization or hydrolysis degradant; Impurity E (ramiprilat) cannot represent this degradation route.

Ramipril Hydroxydiketopiperazine (Impurity L): Quantitative Comparator Evidence for Procurement Decisions


Mass Spectrometric Differentiation: Impurity L vs. Impurity D — A 16-Dalton Oxidation Shift Confirmed by LC-MS-MS

Ramipril hydroxydiketopiperazine (Impurity L) exhibits a molecular ion at m/z 415 (M+1) in LC-MS-MS analysis, which is exactly 16 amu greater than that of ramipril diketopiperazine (Impurity D, m/z 399 M+1). This mass shift corresponds to the insertion of one oxygen atom (hydroxylation) at the C9a position of the cyclopenta-pyrrolo-pyrazine ring system. The fragmentation pattern of Impurity L independently supports the predicted hydroxylated diketopiperazine structure, with the IR spectrum showing a broad OH absorption at 3398 cm⁻¹ absent in Impurity D [1]. This unambiguous 16-Da mass differential provides a definitive analytical marker for distinguishing Impurity L from its precursor Impurity D in stability-indicating methods, where co-elution or misidentification would compromise impurity profiling accuracy [2].

Mass Differentiation
Head-to-head
Δ16 Da (m/z 415 vs. 399) plus IR OH absorption at 3398 cm⁻¹
Supports definitive peak assignment in stability-indicating impurity profiling methods.
Confirmed by LC-MS-MS and IR spectroscopy; 16-Da shift corresponds to single-oxygen insertion at C9a.
Pharmaceutical impurity profiling LC-MS-MS structural elucidation Ramipril degradation pathway

Formation Pathway Specificity: Selective Oxidation of Impurity D at 55°C with Benzyl Peroxide — Synthesis Conditions Documented

Impurity L is not a primary degradation product of ramipril but a secondary degradation product formed exclusively via oxidation of pre-formed Impurity D. The published synthesis protocol specifies that ramipril Impurity D was subjected to selective oxidation using benzyl peroxide at 55°C for 48 hours, after which the peroxide complex was broken by dimethyl sulfite to yield Impurity L. The product was subsequently purified by flash chromatography to achieve chromatographic purity of 99% (by HPLC) [1]. In contrast, Impurity D itself is synthesized via a fundamentally different pathway—intramolecular cyclization of ramipril in toluene—and is formed directly from the parent drug under acidic conditions or thermal stress without any oxidative step [2]. This dual-step formation mechanism (cyclization followed by oxidation) means that Impurity L formation in drug products is kinetically and mechanistically distinct from Impurity D formation, requiring separate monitoring strategies.

Synthesis Route
Method context
Two-step: intramolecular cyclization then selective oxidation with benzyl peroxide (55 °C, 48 h)
Ensures reference material accurately represents the authentic secondary degradation product observed in stability studies.
Isolated purity 99% after flash chromatography; preparation conditions are documented.
Degradation impurity synthesis Forced degradation pathway Reference standard preparation

Regulatory Classification and Detection Threshold: Impurity L Exceeds the ICH Q3B Identification Trigger at 0.2–0.6% in Ramipril Tablets

According to the European Pharmacopoeia ramipril monograph, 14 impurities (A–N) are defined. Impurities A, B, C, and D are classified as 'qualified impurities' requiring quantification; Impurities E through N, including Impurity L, are classified as 'other detectable impurities' with limits set below 0.5% [1]. However, Impurity L was detected in ramipril tablets at levels in the range of 0.2–0.6% [2], which exceeds the ICH Q3B identification threshold of 0.2% for individual impurities. This triggered the structural identification, synthesis, and characterization described in the primary literature [2]. By comparison, Impurity D (the primary cyclization degradant) may accumulate to significantly higher levels in stressed samples—up to 6.0% in some tablet formulations—making it quantitatively the dominant diketopiperazine impurity, yet Impurity L's presence at ≥0.2% independently mandates its control [3].

Detection Threshold
Cross-study comparable
0.2–0.6% in ramipril tablets, exceeding ICH Q3B identification trigger (0.2%)
Mandates impurity control; a characterized reference standard is prerequisite for method validation and batch release.
EP classification: 'other detectable impurity' (E–N); Impurity D accumulates to higher levels but Impurity L independently triggers the identification threshold.
ICH Q3B impurity threshold European Pharmacopoeia ramipril monograph Pharmaceutical quality control

Epimeric Composition at C9a: Impurity L Is Supplied as a Mixture of Epimers — A Critical Distinction from Single-Stereoisomer Impurity D

Ramipril hydroxydiketopiperazine (Impurity L) contains a hydroxyl group at the C9a position, which introduces an additional stereocenter not present in Impurity D. Multiple commercial vendors explicitly specify that Impurity L is supplied as a mixture of epimers at C9a . The proton NMR spectrum of Impurity L reveals a signal at 4.6 ppm that exchanges with D2O, confirming the presence of the hydroxyl proton, while the carbon NMR (CMR) spectrum shows a peak at 88.399 ppm attributed to the carbon bearing the alcohol group [1]. In contrast, Impurity D possesses only four defined stereocenters (C2, C3, C5a, C8a) with no hydroxyl-bearing chiral center, and is supplied as a single stereoisomer . This stereochemical distinction has direct analytical consequences: the epimeric mixture of Impurity L may exhibit broader or split chromatographic peaks depending on separation conditions, necessitating method adjustments distinct from those optimized for Impurity D.

Stereochemistry
Head-to-head
5 stereocenters, supplied as C9a epimer mixture; Impurity D has 4 stereocenters, single isomer
Epimer separation may be critical for system suitability; a single-isomer Impurity D standard cannot substitute.
NMR evidence: ¹H signal at 4.6 ppm (OH, D₂O exchangeable); ¹³C signal at 88.399 ppm (C-OH).
Stereochemical impurity analysis Epimer differentiation Reference standard characterization

ACE Inhibitory Activity Profile: Impurity D Is Confirmed Pharmacologically Inactive — Impurity L Structural Divergence Demands Independent Assessment

The patent literature explicitly states that ramipril diketopiperazine (Impurity D) is not active as an ACE inhibitor, whereas ramipril diacid/ramiprilat (Impurity E) is up to 6 times more potent as an ACE inhibitor than the parent compound ramipril [1]. Impurity L, bearing an additional C9a hydroxyl group on the Impurity D scaffold (molecular formula C23H30N2O5 vs. C23H30N2O4 for Impurity D), has no reported ACE inhibitory activity in the peer-reviewed literature. The structural modification—hydroxylation at a position critical to the diketopiperazine ring conformation—further distinguishes Impurity L pharmacologically from both the inactive Impurity D and the hyperactive Impurity E. Additionally, a 2023 in silico toxicology study predicted that ramipril-DKP (Impurity D) was potentially carcinogenic and placed all DKP derivatives in the highest genotoxicity risk group, while ramipril itself was cleared as safe at therapeutic concentrations via in vitro micronucleus assay [2]. The specific toxicological profile of the hydroxylated DKP derivative (Impurity L) remains uncharacterized.

Biological Activity
Class-level inference
No reported ACE inhibitory activity; all DKP derivatives in highest in silico genotoxicity risk group
Independent safety qualification is required; toxicological profile cannot be extrapolated from Impurity D data alone.
Ramipril-DKP predicted potentially carcinogenic; Impurity L remains uncharacterized. Context-dependent review advised.
ACE inhibitor impurity pharmacology Structure-activity relationship Impurity safety qualification

Ramipril Hydroxydiketopiperazine (Impurity L): Evidence-Backed Application Scenarios for Procurement Justification


ANDA Filing: Stability-Indicating HPLC Method Validation for Ramipril Tablet Impurity Profiling

Regulatory submissions for generic ramipril require comprehensive impurity profiling per ICH Q3B and the EP monograph. Impurity L has been documented at levels of 0.2–0.6% in ramipril tablets [7], exceeding the 0.2% identification threshold. A characterized Impurity L reference standard (≥98% purity by HPLC) is essential for: (a) establishing system suitability by confirming retention time and resolution from Impurity D, which elutes in close proximity under the published isocratic conditions (50 mm × 4.6 mm Zorbax SB C18, water pH 3:acetonitrile 86:14) [7]; (b) constructing calibration curves for quantification of Impurity L at the 0.05–1.0% range; and (c) demonstrating method specificity by spiking placebo with Impurity L to verify no interference from excipients. The use of an epimer mixture standard ensures the method accounts for both C9a epimeric forms that may appear as resolved or partially resolved peaks depending on column selectivity .

Forced Degradation Studies: Differentiating Oxidative Degradation Pathways from Thermal/Hydrolytic Pathways

Forced degradation studies under ICH Q1A(R2) require unambiguous identification of each degradation product. Ramipril degrades via cyclization to Impurity D under thermal stress (40°C/75% RH) [7] and via hydrolysis to Impurity E under alkaline conditions (>50% conversion in 0.1 M NaOH) . Oxidative stress conditions (e.g., H2O2 or benzyl peroxide) can generate Impurity L as a secondary degradant from Impurity D [4]. Procuring an authenticated Impurity L reference standard allows the degradation scientist to: (a) spike oxidative stress samples to confirm Impurity L identity by retention time matching; (b) differentiate Impurity L from other oxidative degradation products that may form concurrently; and (c) quantify the extent of secondary oxidation in stability samples, distinguishing it from primary cyclization (Impurity D) and primary hydrolysis (Impurity E) pathways.

Quality Control Batch Release Testing: Compendial Compliance for Ramipril Finished Dosage Forms

QC laboratories performing EP/USP compendial testing for ramipril tablets must quantify all specified impurities and any unspecified impurity exceeding the 0.2% identification threshold. The EP monograph defines Impurity L within the 'other detectable impurities' (E–N) category with a limit of <0.5% [7]. An Impurity L reference standard with a documented Certificate of Analysis (COA) including HPLC purity (typically ≥98%), NMR, IR, and MS characterization data enables the QC laboratory to: (a) prepare impurity marker solutions at the specification limit (0.5%) for system suitability; (b) calculate relative response factors (RRF) against ramipril for accurate quantification without the need for an individual impurity standard per injection; and (c) demonstrate to regulatory inspectors that the laboratory is equipped to detect and quantify this specific EP-named impurity using a properly characterized reference material.

Genotoxicity Risk Assessment and ICH M7 Compliance: Reference Standard for In Vitro Testing of Hydroxylated DKP Impurities

A 2023 in silico/in vitro study classified all diketopiperazine (DKP) derivatives of ACE inhibitors, including ramipril-DKP, in the highest genotoxicity risk group and predicted ramipril-DKP as potentially carcinogenic [7]. While ramipril itself was cleared via in vitro micronucleus assay (non-genotoxic at therapeutic concentrations), the hydroxylated DKP derivative (Impurity L) has not been subjected to analogous experimental verification. Under ICH M7, impurities with structural alerts for DNA reactivity require either: (a) control at the threshold of toxicological concern (TTC) of 1.5 μg/day, or (b) experimental testing to demonstrate lack of mutagenicity via a bacterial reverse mutation (Ames) assay. Procuring a high-purity Impurity L reference standard is a prerequisite for conducting such in vitro genotoxicity studies, as the compound must be tested as an isolated, well-characterized substance rather than as a component of a mixed degradation product matrix.

Application
Selection Property
Validation Focus
ANDA stability-indicating method validation
Authentic epimeric Impurity L standard with documented chromatographic profile
System suitability, specificity, and trace-level quantification across the impurity range
Forced degradation pathway differentiation
Impurity L reference for oxidative stress spiking and identity confirmation
Distinguish secondary oxidation product from primary cyclization (Impurity D) and hydrolysis (Impurity E) pathways
QC batch release testing for ramipril tablets
Compendial reference standard compliant with EP 'other detectable impurity' requirements
Quantification against specified impurity limits and identification threshold review
Genotoxicity risk assessment (ICH M7)
High-purity Impurity L for in vitro mutagenicity testing
Experimental Ames assay evaluation to support threshold of toxicological concern (TTC) control
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